Home > Products > Screening Compounds P30436 > (R)-Telomestatin
(R)-Telomestatin - 265114-54-3

(R)-Telomestatin

Catalog Number: EVT-10985310
CAS Number: 265114-54-3
Molecular Formula: C26H14N8O7S
Molecular Weight: 582.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-telomestatin has been approached through various methods, primarily due to challenges in isolating it from natural sources. Notable synthetic strategies include:

  • Convergent Synthesis: A prominent method involves the condensation of cysteine-containing trisoxazole amine with serine-containing trisoxazole carboxylic acid, followed by macrocyclization. This method has been reported to yield (R)-telomestatin with reasonable efficiency .
  • Palladium-Catalyzed Reactions: Recent advancements have utilized palladium-catalyzed cross-coupling reactions to assemble key intermediates. This approach enhances synthetic efficiency by minimizing the number of protecting groups needed during synthesis, allowing for a more streamlined process .
  • Gene Cluster Expression: Another innovative approach involves the heterologous expression of the gene cluster responsible for telomestatin biosynthesis in engineered strains like Streptomyces avermitilis. This method aims to improve production yields and facilitate structural diversification of telomestatin derivatives .
Molecular Structure Analysis

The molecular structure of (R)-telomestatin is characterized by its complex arrangement of oxazole rings and other functional groups. The compound's molecular formula is C20_{20}H23_{23}N5_{5}O6_{6}S, highlighting its diverse composition.

Key structural features include:

  • Oxazole Rings: These are integral to the compound's biological activity, contributing to its ability to stabilize G-quadruplex structures.
  • Thiazoline Ring: This component is essential for the compound's interaction with telomerase.
  • Stereochemistry: The absolute configuration has been confirmed as (R), which is critical for its biological activity .
Chemical Reactions Analysis

(R)-telomestatin undergoes several key chemical reactions that are crucial for its synthesis and biological activity:

  • Macrocyclization: This reaction is pivotal in forming the cyclic structure of telomestatin, enhancing its stability and interaction with target proteins.
  • Cross-Coupling Reactions: Utilized in the synthesis process, these reactions facilitate the formation of carbon-carbon bonds essential for constructing the complex molecular framework of telomestatin.
  • G-Quadruplex Stabilization: The compound's ability to stabilize G-quadruplex structures is central to its mechanism as a telomerase inhibitor, impacting cellular processes related to cancer growth .
Mechanism of Action

The mechanism of action of (R)-telomestatin primarily involves its role as a telomerase inhibitor. By stabilizing G-quadruplex structures within telomeric regions, it effectively disrupts the function of telomerase, leading to:

  • Telomere Shortening: Inhibition of telomerase activity results in progressive telomere shortening during cell division.
  • Induction of Apoptosis: Cancer cells, which rely on telomerase for unlimited proliferation, undergo apoptosis when their telomeres become critically short due to (R)-telomestatin's action.
  • Cell Cycle Arrest: The stabilization of G-quadruplexes can also lead to cell cycle arrest at specific checkpoints, further inhibiting cancer cell growth .
Physical and Chemical Properties Analysis

(R)-telomestatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 421.49 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which poses challenges for formulation in therapeutic applications.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature, necessitating careful handling during synthesis and storage.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of synthesized (R)-telomestatin .

Applications

The potential applications of (R)-telomestatin are primarily focused on its use in cancer therapy due to its unique mechanism as a telomerase inhibitor. Key applications include:

  • Cancer Treatment: As a promising candidate for anticancer therapy, particularly against tumors with high telomerase activity.
  • Research Tool: Its ability to stabilize G-quadruplexes makes it valuable for studying telomere biology and cellular aging processes.
  • Development of Derivatives: Ongoing research aims to create analogs with improved efficacy or reduced toxicity profiles for clinical use .
Introduction to G-Quadruplex-Targeted Molecular Therapeutics

Biological Significance of G-Quadruplex Structures in Oncogenesis

G-quadruplexes are non-canonical nucleic acid secondary structures formed by guanine-rich sequences through Hoogsteen hydrogen bonding. These structures self-assemble into planar G-tetrads, stabilized by monovalent cations (particularly potassium) and π-π stacking interactions. Their distribution across functional genomic regions is non-random, with significant enrichment in oncologically relevant sites [1] [8]. Approximately 700,000 potential G-quadruplex-forming sequences exist in the human genome, with over 40% located in promoter regions of cancer-associated genes [3] [8].

In telomeres, G-quadruplex formation serves as a natural regulator of telomerase activity—the enzyme responsible for maintaining telomeric DNA in approximately 85-90% of human cancers [8] [6]. The telomeric G-quadruplex structures physically obstruct telomerase binding, thereby limiting telomere elongation in malignant cells [2] [6]. Beyond telomeres, promoter G-quadruplexes function as transcriptional switches for numerous oncogenes. For instance, the MYC proto-oncogene contains a G-quadruplex in its nuclease hypersensitivity element III~1~ region that functions as a transcriptional silencer. Similarly, promoter G-quadruplexes regulate the expression of BCL2, KRAS, VEGF, and KIT—genes fundamental to cancer hallmarks including apoptosis evasion, sustained proliferation, and angiogenesis [6] [8] [9].

The persistence of unresolved G-quadruplex structures generates genomic instability through replication fork stalling and DNA breakage. Helicases such as Bloom syndrome protein and Werner syndrome ATP-dependent helicase actively resolve these structures to maintain genomic integrity [8] [1]. Notably, cancer cells exhibit elevated G-quadruplex abundance compared to normal tissues, as demonstrated by immunofluorescence studies in stomach and liver carcinomas [8]. This increase correlates with greater intratumor heterogeneity and may contribute to therapeutic resistance mechanisms [8]. Recent multi-omics analyses reveal that prolonged G-quadruplex stabilization triggers transcriptomic alterations in energy metabolism pathways and induces mitochondrial dysfunction through mitophagy—a selective autophagy process eliminating damaged mitochondria [1] [4].

Table 1: Genomic Distribution and Oncogenic Functions of G-Quadruplex Structures

Genomic LocationRepresentative Genes/RegionsBiological Impact in Cancer
TelomeresTerminal chromosome regionsInhibits telomerase-mediated telomere maintenance
PromotersMYC, KRAS, BCL2, VEGF, KITModulates oncogene transcription (typically repressive)
Untranslated mRNA regionsNRAS, VEGFRegulates mRNA translation efficiency
Mitochondrial genomeHeavy strandImpairs mitochondrial transcription and function

Rationale for Targeting Telomeric and Oncogene Promoter G-Quadruplexes

Targeting G-quadruplex structures offers a dual anticancer strategy: disrupting telomere maintenance in cancer cells and selectively repressing oncogenic transcription programs. The therapeutic appeal stems from fundamental differences between cancerous and somatic cells. While most cancers reactivate telomerase to achieve replicative immortality, normal somatic cells lack significant telomerase activity. Consequently, G-quadruplex stabilization preferentially impairs telomere elongation in malignant cells [6] [8]. This mechanistic distinction provides a theoretical therapeutic window absent in conventional cytotoxic therapies.

Telomeric G-quadruplex ligands induce rapid telomere dysfunction beyond gradual telomere shortening. Compounds like RHPS4 displace protective shelterin complex proteins (particularly protection of telomeres protein 1 and telomeric repeat-binding factor 2), triggering telomere uncapping and DNA damage responses [6] [2]. This uncapping exposes chromosome ends, mimicking double-strand breaks and activating ataxia telangiectasia mutated kinase-dependent checkpoints that culminate in apoptosis [6]. Recent technological advances, such as Telo-seq, have revealed substantial inter-chromosomal heterogeneity in telomere length and shortening kinetics within individual tumors [5]. This heterogeneity underscores the need for therapeutics that destabilize telomeres irrespective of their initial length—a key advantage of G-quadruplex stabilization over telomerase inhibition alone.

Simultaneously, promoter G-quadruplex ligands exploit the differential density of these structures in oncogenes versus housekeeping genes. Proto-oncogene promoters frequently contain thermodynamically stable G-quadruplex elements that serve as regulatory nodes. Ligands binding these structures can enhance their stability or alter protein interaction landscapes, effectively "locking" the promoter in a transcriptionally silent conformation [6] [9]. For example, G-quadruplex stabilization in the PD-L1 promoter reduces programmed death-ligand 1 expression—an immune checkpoint molecule facilitating tumor immune evasion [9]. This transcriptional repression occurs without directly compromising genome integrity, distinguishing it from DNA-damaging chemotherapeutics [1].

Table 2: Anticancer Mechanisms of G-Quadruplex Stabilization

Target SitePrimary Anticancer MechanismsTherapeutic Outcomes
Telomeric G-quadruplexTelomerase inhibition, shelterin complex disruption, telomere uncappingReplicative senescence, genomic instability, apoptosis
Oncogene promoter G-quadruplexTranscriptional repression (MYC, BCL2, KRAS, PD-L1), altered protein recruitmentReduced proliferation, enhanced apoptosis, improved immune recognition
Mitochondrial G-quadruplexImpaired mitochondrial transcription, metabolic disruptionEnergy crisis, mitophagy, reduced biosynthesis

(R)-Telomestatin as a Paradigmatic Macrocyclic G-Quadruplex Ligand

(R)-Telomestatin represents a naturally occurring macrocyclic alkaloid isolated from Streptomyces anulatus strain 3533-SV4. Its distinctive architecture comprises five oxazole rings, two methyloxazoles, and one thiazoline ring arranged into a rigid, near-planar macrocycle [2]. This conformation creates an ideal steric and electronic complementarity to G-quartets, enabling high-affinity stacking interactions. Telomestatin exhibits exceptional selectivity for G-quadruplex structures over duplex DNA, with binding preferences exceeding 70-fold [2]. Among G-quadruplex topologies, it shows pronounced affinity for intramolecular antiparallel and hybrid conformations, particularly those formed by human telomeric repeats (TTAGGG)n and oncogene promoters [2] [6].

The molecular recognition properties of (R)-Telomestatin confer unique biological activities. At telomeres, it potently inhibits telomerase by stabilizing G-quadruplex structures that physically block telomerase access, achieving half-maximal inhibitory concentrations (IC~50~) of approximately 5 nanomolar in telomeric repeat amplification protocol assays [2] [6]. Beyond enzymatic inhibition, Telomestatin disrupts critical telomere-protective protein interactions. It induces rapid dissociation of protection of telomeres protein 1 and telomeric repeat-binding factor 2 from telomeric chromatin, compromising telomere capping within hours rather than weeks—a timescale incompatible with gradual telomere shortening [2] [6]. This "telomere disruption" phenotype explains its potent cytotoxicity against diverse cancer cell lines, including leukemia, myeloma, neuroblastoma, and pancreatic carcinoma, with growth inhibition values typically ranging between 0.1–5 micromolar [2].

Extratelomeric activities contribute significantly to (R)-Telomestatin's anticancer profile. The compound effectively stabilizes promoter G-quadruplexes in oncogenes such as MYC, BCL2, and VEGF, repressing their transcription independently of telomere effects [2] [8]. Transcriptional repression occurs through multiple mechanisms: obstructing transcription factor binding, arresting RNA polymerase II progression, and recruiting transcriptional repressors to chromatinized G-quadruplexes. Mitochondrial G-quadruplexes represent additional targets, where stabilization impairs respiratory chain function and promotes mitophagy—a process recently implicated in the compound's cellular effects [1] [4].

Despite its exemplary G-quadruplex binding properties, (R)-Telomestatin faces pharmacological challenges. Its complex macrocyclic structure complicates large-scale synthesis, hindering clinical translation [2] [6]. Poor aqueous solubility limits bioavailability and necessitates sophisticated delivery strategies. Recent stereochemical optimization yielded an (S)-isomer exhibiting four-fold greater telomerase inhibition than natural (R)-Telomestatin, suggesting structure-activity relationships remain incompletely explored [2] [6]. Nevertheless, Telomestatin remains an indispensable prototype for developing mechanistically refined G-quadruplex ligands, illustrating both the promise and complexities inherent to this therapeutic class.

Properties

CAS Number

265114-54-3

Product Name

(R)-Telomestatin

IUPAC Name

(1R)-4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene

Molecular Formula

C26H14N8O7S

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3/t16-/m0/s1

InChI Key

YVSQVYZBDXIXCC-INIZCTEOSA-N

Canonical SMILES

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1

Isomeric SMILES

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=N[C@@H](CS9)C(=N2)O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.